7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Brand Name: Vulcanchem
CAS No.: 85654-22-4
VCID: VC3947707
InChI: InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2
SMILES: C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

CAS No.: 85654-22-4

Cat. No.: VC3947707

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - 85654-22-4

Specification

CAS No. 85654-22-4
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Standard InChI InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2
Standard InChI Key HOCUZSXEGWDCGI-UHFFFAOYSA-N
SMILES C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1
Canonical SMILES C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one features a bicyclic framework where a pyrrolidine ring is fused to a quinazolinone system. The hydroxyl group at position 7 and the ketone at position 9 are critical to its reactivity and intermolecular interactions . X-ray crystallographic studies of related compounds, such as 3-propoxymethylidene derivatives, reveal planar arrangements stabilized by hydrogen bonding, suggesting similar structural rigidity in the parent compound .

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated ring contributing to conformational flexibility.

  • Quinazolinone Core: A bicyclic system with a ketone group at position 9, enabling electrophilic reactivity.

  • Hydroxyl Substituent: The -OH group at position 7 facilitates hydrogen bonding, influencing solubility and target binding .

Synthetic Methodologies

Cyclization-Based Routes

The synthesis of pyrroloquinazolinones typically involves cyclization reactions. For 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a common approach begins with the condensation of pyrrolidin-2-one with 2-aminobenzoic acid derivatives. Phosphorus oxychloride (POCl3\text{POCl}_3) is often employed as a cyclizing agent, facilitating the formation of the quinazolinone ring . Subsequent hydroxylation at position 7 is achieved via oxidative or nucleophilic substitution methods.

Example Synthesis:

  • Condensation: Reacting pyrrolidin-2-one with methyl 2-aminobenzoate in POCl3\text{POCl}_3 yields the intermediate 2,3-dihydropyrrolo[2,1-b]quinazolin-9-one.

  • Hydroxylation: Treating the intermediate with aqueous sodium hydroxide introduces the hydroxyl group at position 7 .

Alkylation Strategies

Derivatization of the parent compound often involves alkylation. For instance, the synthesis of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one employs n-propyl iodide under basic conditions to introduce an allyl group at position 8, enhancing lipophilicity and bioavailability.

Physicochemical Properties

Basic Parameters

PropertyValue
Molecular FormulaC11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight202.21 g/mol
CAS Number85654-22-4
Hydrogen Bond Donors2 (OH and NH groups)
Hydrogen Bond Acceptors3 (two carbonyl oxygens, one hydroxyl oxygen)

The compound’s moderate polarity, conferred by its hydroxyl and ketone groups, suggests solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Crystallographic data for analogues indicate monoclinic crystal systems with intermolecular hydrogen bonds stabilizing the lattice .

Comparative Analysis with Structural Analogues

Compound NameStructural ModificationBioactivity Enhancement
8-Allyl-7-hydroxy derivativeAllyl group at position 8Improved bioavailability
3-Propoxymethylidene derivative Propoxy group at position 3Enhanced crystallinity
5,7-Dichloro derivativeChlorination at positions 5/7Increased antimicrobial potency

The parent compound’s hydroxylation pattern provides a balance between solubility and target affinity, distinguishing it from chlorinated or alkylated analogues optimized for specific applications .

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